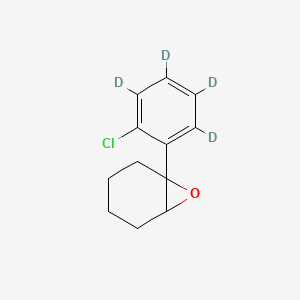

1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRFOZVDGYGPKQ-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)O2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C23CCCCC2O3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747350 | |

| Record name | 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336986-07-2 | |

| Record name | 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4

Retrosynthetic Analysis and Key Disconnections for the 7-Oxabicyclo-heptane Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. youtube.comyoutube.com For 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4, the core structure is a 7-oxabicyclo[4.1.0]heptane system, which is an epoxide fused to a cyclohexane (B81311) ring. echemi.comnist.gov

The primary retrosynthetic disconnections are:

C-O Bond Cleavage of the Epoxide: The most logical first disconnection is the cleavage of the epoxide ring. This transformation, known as a retro-epoxidation, leads to the precursor alkene: 1-(6-chlorophenyl-d4)cyclohex-1-ene. This simplifies the bicyclic system into a more manageable monocyclic structure.

Aryl-Alkyl C-C Bond Cleavage: The next key disconnection breaks the bond between the deuterated chlorophenyl ring and the cyclohexene (B86901) ring. This can be envisioned in a few ways, most commonly pointing towards a reaction between an electrophilic cyclohexanone (B45756) derivative and a nucleophilic deuterated chlorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent).

This analysis suggests a forward synthesis commencing with the preparation of a deuterated chlorobenzene (B131634), followed by its conversion to an organometallic reagent, reaction with a cyclohexene precursor, and a final epoxidation step.

Novel Synthetic Routes to the 7-Oxabicyclo-heptane Skeleton

The 7-oxabicyclo[4.1.0]heptane skeleton is fundamentally a cyclohexene oxide. nist.gov Its synthesis is most directly achieved via the epoxidation of a corresponding cyclohexene derivative. While the Diels-Alder reaction is a common method for constructing the related 7-oxabicyclo[2.2.1]heptane systems from furans, it is not the direct route to the [4.1.0] skeleton of the title compound. researchgate.net The formation of the 7-oxabicyclo[4.1.0]heptane ring is accomplished through the oxidation of the double bond in the 1-(6-chlorophenyl)cyclohexene precursor.

Interactive Table: Common Epoxidation Reagents for Alkene Conversion

| Reagent | Abbreviation | Typical Conditions | Comments |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | CH₂Cl₂, 0 °C to rt | Highly effective, commercially available, generally provides good yields. |

| Peroxyacetic acid | PAA | CH₂Cl₂, NaOAc | A strong oxidant, often prepared in situ. |

| Magnesium monoperoxyphthalate | MMPP | H₂O/isopropanol | A safer alternative to m-CPBA, often used in large-scale synthesis. |

| Oxone® | KHSO₅·KHSO₄·K₂SO₄ | Acetone/H₂O, buffered | An inexpensive and environmentally friendly oxidizing agent system. |

| Hydrogen peroxide/Sodium hydroxide | H₂O₂/NaOH | Methanol, rt | Effective for electron-deficient alkenes (e.g., α,β-unsaturated ketones). |

While not directly applicable to the 7-oxabicyclo[4.1.0]heptane core of the title compound, cycloaddition reactions are paramount in the synthesis of other oxabicyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is the most common method for creating the 7-oxabicyclo[2.2.1]heptene framework. researchgate.netfiveable.me This reaction typically involves a furan (B31954) (the 4π diene) reacting with an alkene or alkyne (the 2π dienophile) to form the bicyclic adduct. researchgate.net The reaction can produce a mixture of endo and exo isomers, and achieving stereoselectivity often requires chiral catalysts or auxiliaries.

Intramolecular cyclization offers another powerful strategy for constructing bicyclic ether systems. In this approach, a suitably functionalized acyclic or monocyclic precursor is induced to form a second ring. Palladium-catalyzed cascade reactions, for example, have been effectively used to synthesize bridged aza-bicyclic structures through processes like 1,2-aminoacyloxylation of cyclopentenes, demonstrating the power of metal catalysis in complex ring formation. rsc.org Such methods allow for the construction of intricate molecular architectures with high efficiency.

Achieving enantioselectivity is crucial in medicinal chemistry. For oxabicyclic compounds, catalytic asymmetric synthesis can be employed to produce specific enantiomers. elsevierpure.com This can be achieved through asymmetric epoxidation of the alkene precursor using chiral catalysts (e.g., Sharpless or Jacobsen epoxidation, though typically used for allylic alcohols and cis-alkenes, respectively). For other bicyclic systems, such as those derived from Diels-Alder reactions, chiral Lewis acids or organocatalysts can be used to control the stereochemical outcome of the cycloaddition. nih.gov Direct catalytic asymmetric methods are continually being developed for various bicyclic systems, providing access to high-value chiral building blocks. nih.govescholarship.org

Regioselective and Stereoselective Installation of the 6-Chlorophenyl Moiety

The key challenge in this part of the synthesis is the regioselective formation of the carbon-carbon bond between the cyclohexene ring and the deuterated chlorophenyl group to form the precursor, 1-(6-chlorophenyl-d4)cyclohex-1-ene.

A common and effective method involves the reaction of a deuterated (2-chlorophenyl)magnesium bromide (a Grignard reagent) with cyclohexenone. This reaction would typically proceed via a 1,2-addition to the carbonyl group, yielding a tertiary alcohol. Subsequent acid-catalyzed dehydration would then generate the desired substituted cyclohexene double bond. The position of the double bond is directed by the stability of the resulting alkene.

Alternatively, modern cross-coupling reactions provide a powerful means for aryl group installation. For instance, a Suzuki coupling reaction could be employed between a deuterated (2-chlorophenyl)boronic acid and a cyclohex-1-en-1-yl triflate (prepared from cyclohexenone). This palladium-catalyzed reaction is known for its high functional group tolerance and excellent regioselectivity.

Advanced Deuterium (B1214612) Labeling Techniques for Precise d4 Incorporation

The incorporation of four deuterium atoms onto the phenyl ring is a critical step that defines the final isotopically labeled compound. clearsynth.comlgcstandards.com The designation "d4" indicates that four specific hydrogen atoms on the chlorophenyl ring have been replaced by deuterium. echemi.com This can be achieved through two main strategies: a "bottom-up" approach using a deuterated starting material, or a "late-stage" C-H activation/deuteration approach.

Synthesis from Deuterated Precursors: One of the most straightforward methods is to begin with a commercially available deuterated building block, such as benzene-d6. Through a series of reactions including chlorination, the necessary 1-chloro-2-deuterio-3,4,5,6-tetradeuteriobenzene could be synthesized and then carried through the subsequent steps.

Late-Stage Hydrogen Isotope Exchange (HIE): This is an atom-economical method where C-H bonds in the final molecule or a late-stage intermediate are directly exchanged for C-D bonds. acs.org This is often accomplished using a catalyst, such as an iridium or ruthenium complex, in the presence of a deuterium source like heavy water (D₂O) or deuterium gas (D₂). acs.orgoaepublish.comresearchgate.net These methods offer the advantage of introducing the isotopic label at the end of a synthetic sequence, avoiding the need to carry expensive labeled materials through multiple steps. acs.org Electrochemical methods using D₂O as the deuterium source also represent a cost-effective and selective pathway for deuteration. oaepublish.com

Interactive Table: Selected Deuterium Labeling Techniques

| Method | Deuterium Source | Catalyst/Conditions | Selectivity | Key Advantage |

|---|---|---|---|---|

| Catalytic H/D Exchange | D₂O, D₂ gas | Iridium, Ruthenium, or Palladium catalysts | Often directed by functional groups (e.g., ortho to a directing group). acs.org | Late-stage functionalization, high atom economy. acs.org |

| Electrochemical Deuteration | D₂O | Electrochemical cell, sometimes with a Pd catalyst. oaepublish.com | Can be highly site-selective. oaepublish.com | Mild conditions, inexpensive deuterium source. oaepublish.com |

| Acid/Base Catalyzed Exchange | D₂O | Strong acid (D₂SO₄) or base (NaOD) | Limited to acidic/basic protons, often requires harsh conditions. | Simple procedure for exchangeable protons. |

| Synthesis from Labeled Precursors | Deuterated starting materials (e.g., Benzene-d6) | Standard synthetic transformations | Absolute selectivity based on precursor. | Unambiguous label position. |

Strategies for Site-Specific Deuteration

The synthesis of this compound, where the deuterium labels are specifically located on the aromatic ring (1-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-oxabicyclo[4.1.0]heptane), requires precise methods for isotopic incorporation. clearsynth.com The introduction of deuterium can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity, efficiency, and applicability. clearsynth.comsimsonpharma.com These methods generally fall into three main categories: direct hydrogen-deuterium (H/D) exchange, the use of deuterated reagents in chemical synthesis, and metal-catalyzed hydrogenation or isotope exchange.

Hydrogen-Deuterium (H/D) Exchange: H/D exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is often facilitated by a catalyst and a deuterium source, such as deuterium oxide (D₂O). wikipedia.orgmdpi.com For aromatic systems like the chlorophenyl group, acid- or metal-catalyzed exchange reactions are particularly relevant. mdpi.comnih.gov

Acid-Catalyzed Exchange: Strong deuterated acids can facilitate the electrophilic substitution of hydrogen for deuterium on an aromatic ring. The process involves the protonation (or deuteration) of the ring to form a sigma complex, followed by the loss of a proton (or deuteron).

Metal-Catalyzed Exchange: Heterogeneous platinum group metal catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), are effective for H/D exchange on arenes in the presence of D₂O. jst.go.jp The mechanism can involve the oxidative addition of a C-H bond to the metal center, followed by H-D exchange on the metal surface and subsequent reductive elimination to yield the deuterated product. jst.go.jp This method can be advantageous as the catalysts are easily removable, though it may sometimes require elevated temperatures. jst.go.jp

Deuterated Reagents: This strategy involves building the target molecule from precursors that already contain the required deuterium atoms. clearsynth.comsimsonpharma.com This "bottom-up" approach often provides excellent control over the location of the deuterium labels. nih.gov For the synthesis of this compound, a plausible route would involve starting with a deuterated chlorobenzene derivative, such as 1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene, and then constructing the 7-oxabicyclo-heptane moiety onto this labeled ring through a series of organic reactions. The use of deuterated starting materials is a primary application in chemical synthesis for creating isotopically labeled compounds. clearsynth.com

Metal-Catalyzed Hydrogenation and Isotope Exchange: Transition-metal-catalyzed reactions are a cornerstone of deuteration chemistry. researchgate.netresearchgate.net While catalytic hydrogenation is typically used to saturate double or triple bonds using deuterium gas (D₂), related processes can achieve site-specific deuteration of C-H bonds. simsonpharma.comnih.gov Iridium-based catalysts, for example, are known to facilitate H/D exchange via reversible oxidative addition. researchgate.net For the target molecule, a strategy could involve a transition-metal-catalyzed direct H/D exchange on the pre-formed 1-(6-chlorophenyl)-7-oxabicyclo-heptane or a suitable precursor, using D₂ gas or D₂O as the deuterium source. jst.go.jpresearchgate.net The choice of catalyst is critical to direct the deuteration to the desired positions on the aromatic ring while leaving the bicyclic core intact.

Table 1: Comparison of Site-Specific Deuteration Strategies

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| H/D Exchange | Direct replacement of H with D on the target molecule or a late-stage intermediate using a deuterium source (e.g., D₂O) and a catalyst (acid or metal). wikipedia.orgmdpi.com | Atom-economical; can be applied late in the synthesis. | May lack selectivity, leading to a mixture of isotopologues; potential for back-exchange. wikipedia.org |

| Deuterated Reagents | Synthesis of the target molecule using starting materials that are already isotopically labeled. clearsynth.comnih.gov | High site-selectivity; predictable labeling pattern. | Cost and availability of deuterated precursors; may require a longer synthetic route. simsonpharma.comnih.gov |

| Metal-Catalyzed Hydrogenation/Exchange | Use of transition-metal catalysts (e.g., Ir, Rh, Pt, Pd) to facilitate deuteration with D₂ gas or other deuterium sources. simsonpharma.comresearchgate.net | High efficiency; can be highly selective with the right catalyst/directing group combination. | Catalyst cost and sensitivity; may require optimization to avoid unwanted side reactions. |

Isotopic Purity and Enrichment Methodologies

The effectiveness of a deuterated compound, particularly for use as an internal standard in quantitative analysis, depends heavily on its isotopic purity and enrichment. rsc.orgrsc.org Isotopic enrichment refers to the mole fraction of the heavy isotope (deuterium) at a specific labeled position, while isotopic purity (or species abundance) describes the percentage of molecules that are the desired isotopologue (e.g., the d4 species) relative to all other isotopologues (d0, d1, d2, d3, etc.). nih.govisotope.com

Several analytical techniques are essential for determining the isotopic purity and confirming the structural integrity of deuterated compounds. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), is a primary tool for assessing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio, HRMS can distinguish between the different isotopologues (e.g., d0, d1, d2, d3, d4) based on their mass differences. rsc.orgnih.gov The relative abundance of the ion peaks for each isotopologue allows for the calculation of the isotopic purity. nih.govresearchgate.net This method is rapid, highly sensitive, and requires very little sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the position of the deuterium labels within the molecule and assessing structural integrity. rsc.orgrsc.org While ¹H NMR can be used to observe the disappearance of signals at sites where hydrogen has been replaced by deuterium, ²H (deuterium) NMR directly detects the deuterium atoms. Furthermore, ¹³C NMR spectroscopy can also be employed, as the replacement of an adjacent hydrogen with a deuterium causes a characteristic shift and splitting of the carbon signal. iaea.org NMR provides insights into the relative percent isotopic purity and ensures the labels are in the correct locations. rsc.orgrsc.org

A combined strategy using both HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and structural integrity. rsc.orgrsc.org

Methodologies for isotopic enrichment involve the purification of the desired deuterated compound from the reaction mixture, which may contain unreacted starting materials and partially deuterated species. Standard chromatographic techniques, such as column chromatography, are often employed to separate the final product. acs.org In some large-scale industrial applications for simple molecules, fractional distillation can be used to separate compounds based on the slight differences in boiling points caused by isotopic substitution. wikipedia.org For complex molecules like this compound, chromatography is the more practical approach for achieving high isotopic purity.

Table 2: Analytical Methodologies for Isotopic Purity Determination

| Technique | Information Provided | Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines the distribution and relative abundance of different isotopologues (d0, d1, d2, etc.). rsc.orgnih.gov | High sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific sites of deuteration and the overall structure of the molecule; can provide relative isotopic purity. rsc.orgrsc.org | Provides detailed structural information and confirms label position. |

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of a deuterated compound like this compound from a laboratory bench scale to a larger research and development (R&D) or commercial scale introduces several challenges. ckisotopes.com These considerations are critical for ensuring the economic viability, efficiency, and safety of the production process.

Cost and Availability of Deuterated Reagents: One of the most significant factors is the cost of the deuterium source. simsonpharma.com Deuterium gas (D₂), deuterium oxide (D₂O), and simple deuterated building blocks (e.g., deuterated solvents, deuterated sodium borohydride) are substantially more expensive than their non-deuterated counterparts. simsonpharma.comyoutube.com Syntheses that introduce deuterium late in a multi-step sequence are often preferred as this minimizes the consumption of expensive labeled materials. youtube.com

Purification and Isolation: Purification methods that are straightforward on a small scale, such as preparative thin-layer chromatography, may not be suitable for large quantities. Developing robust and scalable purification protocols, typically involving column chromatography or crystallization, is essential. The goal is to efficiently remove not only chemical impurities but also undesired, partially deuterated isotopologues to achieve high isotopic purity in the final product.

Safety and Handling: Handling large quantities of reagents, especially flammable solvents, pyrophoric catalysts, or pressurized gases like D₂, requires stringent safety protocols and specialized equipment. The potential hazards of all intermediates and reagents must be thoroughly assessed for large-scale operations.

For deuterated pharmaceutical intermediates, having a production capacity that can supply materials for all stages, from initial research to potential commercial production, is a key consideration for companies in this field. ckisotopes.comisotope.com

Advanced Spectroscopic and Structural Characterization of 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4, a suite of NMR experiments is required to assign all proton and carbon signals unambiguously and to probe the molecule's three-dimensional structure.

While specific spectral data for the deuterated title compound are not publicly available, analysis of its non-deuterated analogue, 1-phenyl-7-oxabicyclo[4.1.0]heptane, provides a robust framework for predicting its NMR characteristics. beilstein-journals.orgacs.orgorgsyn.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Epoxide CH | ~3.1 | ~57-62 | The proton signal is a singlet or multiplet. Two distinct carbons for the epoxide are expected. |

| Cyclohexane (B81311) CH₂ | ~1.2-2.4 | ~19-29 | Complex overlapping multiplets are expected for the eight protons. |

| Aromatic C-H | N/A | ~125-129 | No proton signals expected due to deuteration. |

| Aromatic C-D | ~7.3 (residual) | ~125-129 (JC-D coupling) | Signals will be triplets due to C-D coupling with lower intensity. |

| Aromatic C-Cl | N/A | ~130-135 | Quaternary carbon. |

| Aromatic C-Cepoxide | N/A | ~142 | Quaternary carbon. |

2D and 3D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Information

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. acs.org For the title compound, COSY would be used to trace the connectivity within the bicyclo[4.1.0]heptane ring system, differentiating the complex, overlapping multiplets of the cyclohexane protons. It would show correlations between adjacent protons on the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.orgresearchgate.net HSQC would definitively link the proton signal around 3.1 ppm to the epoxide carbon and would help assign the specific ¹³C signals for each of the CH₂ groups in the cyclohexane ring by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.orgresearchgate.netunizar.es This is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the epoxide proton to the quaternary carbon of the phenyl ring it is attached to (~142 ppm) and to adjacent carbons within the cyclohexane ring. It would also be key in assigning the quaternary aromatic carbons by observing their correlations to the protons on the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. doi.org NOESY is vital for conformational analysis. It would reveal spatial proximities between the epoxide proton and the protons on the cyclohexane ring, as well as potential interactions involving the chlorophenyl ring, helping to define the preferred orientation of the phenyl group relative to the bicyclic system.

Deuterium (B1214612) NMR Spectroscopy for Labeling Verification and Site Identification

Deuterium (²H) NMR is the definitive method for confirming the presence and location of deuterium labels. wikipedia.org Since deuterium has a nuclear spin of I=1, its signals are typically broader than proton signals. magritek.com The primary application for the title compound is to verify the successful incorporation of the four deuterium atoms onto the aromatic ring.

A ²H NMR spectrum of this compound would be expected to show a prominent, albeit broad, signal in the aromatic region of the spectrum (approximately 7.2-7.4 ppm), corresponding to the chemical shift of the phenyl protons they replaced. magritek.com Conversely, the ¹H NMR spectrum would show a significant reduction or complete absence of signals in this region, confirming the high isotopic purity of the d4-labeling. wikipedia.org

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, which is particularly useful for studying polymorphism (the existence of different crystal forms) and characterizing amorphous materials. csic.esaip.org Unlike solution-state NMR, ssNMR probes the local environment and short-range order. csic.es Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. nih.govacs.org

For this compound, ¹³C CP/MAS ssNMR could be used to:

Identify different crystalline forms by observing variations in chemical shifts, which are highly sensitive to the local packing environment.

Characterize the structure of amorphous (non-crystalline) material.

Provide data that can be correlated with X-ray crystallography findings to give a complete picture of the solid-state structure. The chemical shifts observed would be expected to be similar to those in solution but may show splitting or broadening due to packing effects. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. While no crystal structure for this compound has been reported, the technique is applicable to related bicyclo[4.1.0]heptane derivatives. researchgate.netdoi.org

Obtaining a suitable single crystal of the title compound would allow for:

Unambiguous Determination of Stereochemistry: The molecule possesses five stereocenters. X-ray analysis would definitively establish the relative and absolute configuration of each chiral center.

Precise Molecular Geometry: It would provide exact measurements of bond lengths (e.g., C-C, C-O, C-Cl) and angles, revealing any strain in the bicyclic system.

Conformational Analysis: The solid-state conformation of the cyclohexane ring (e.g., chair, boat) and the orientation of the deuterated chlorophenyl substituent would be clearly visualized.

Crystal Packing Analysis: The analysis would reveal the arrangement of molecules in the crystal lattice, detailing the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state structure. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.org These techniques are complementary and provide a detailed fingerprint of the molecule.

For this compound, the spectra would be dominated by vibrations from the substituted phenyl ring and the bicycloheptane (B81988) skeleton. Based on data from the non-deuterated analogue and related compounds, a table of expected vibrational frequencies can be compiled. beilstein-journals.orgrsc.orgresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | From the CH₂ groups of the cyclohexane ring. beilstein-journals.org |

| C-D Stretch (Aromatic) | ~2200-2300 | A characteristic feature of the deuterated phenyl ring, shifted to lower frequency from the typical C-H stretch (~3000-3100 cm⁻¹). libretexts.orgcsic.es |

| C=C Stretch (Aromatic) | 1400-1600 | Multiple bands are expected. A peak at ~1446 cm⁻¹ is seen in the non-deuterated analogue. beilstein-journals.org |

| Epoxide Ring Vibrations | 800-1250 | Includes ring breathing and asymmetric stretching. A peak at 1247 cm⁻¹ is noted in the analogue. beilstein-journals.org |

| C-Cl Stretch | 550-850 | The position is sensitive to the substitution pattern on the aromatic ring. elixirpublishers.com |

| C-D Bending | Lower than C-H Bending | In-plane and out-of-plane bending modes for the C-D bonds will appear in the fingerprint region at lower wavenumbers than their C-H counterparts. aip.org |

The presence of strong C-D stretching bands and the absence of aromatic C-H stretching bands would serve as further confirmation of the isotopic labeling. The combination of IR and Raman data would provide a comprehensive vibrational profile for unambiguous identification. acs.org

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition and isotopic purity of a compound. It measures the mass-to-charge ratio (m/z) with very high accuracy.

For this compound (C₁₂D₄H₉ClO), HRMS would confirm the molecular formula by providing an accurate mass measurement that matches the theoretical value (212.091 Da). psu.edunih.gov The presence of chlorine would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), resulting in two molecular ion peaks at m/z ~212 and ~214.

Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which helps to confirm the structure. libretexts.orgrsc.org Based on the known fragmentation of the non-deuterated analogue, 1-phenyl-7-oxabicyclo[4.1.0]heptane (M⁺ at m/z 174), and related bicyclic epoxides, the following fragmentation pathways can be predicted: beilstein-journals.orgunizar.esaip.org

| Predicted Fragment (m/z) | Proposed Neutral Loss | Mechanism |

|---|---|---|

| ~184 | CO | Loss of carbon monoxide is a common pathway for epoxides. |

| ~149 | C₅H₉ | Cleavage of the bicyclic ring system. |

| ~144 (d4-chlorophenyl) | C₆H₉O | Fragmentation leading to the stable deuterated chlorophenyl cation. |

| ~115 | CO, Cl, D | Further fragmentation of the aromatic ring. Seen in the non-deuterated analogue. beilstein-journals.org |

| ~91 | C₆H₄D₄Cl | Formation of a tropylium-like ion from the bicyclic part, though less likely to be the base peak. |

The analysis of these fragmentation patterns, particularly the retention of the four deuterium atoms on the aromatic fragments, provides definitive structural confirmation and verifies the location of the isotopic labels.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov In a typical MS/MS experiment, the parent ion of this compound is first isolated. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the parent ion's structure.

Key fragmentation pathways for epoxides often involve the cleavage of the carbon-carbon or carbon-oxygen bonds of the oxirane ring. nih.govacs.orgnih.govresearchgate.net For bicyclic systems, fragmentation can be complex, often involving ring-opening reactions followed by the loss of small neutral molecules. aip.org The presence of the chlorophenyl group will also influence fragmentation, with potential cleavages occurring at the bond connecting it to the bicycloheptane ring, or through loss of a chlorine atom or HCl.

A plausible fragmentation pattern for this compound is detailed in the table below. This proposed fragmentation is based on general principles of mass spectrometry. libretexts.orguni-saarland.de

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structure of Fragment |

| [M+H - H₂O]⁺ | Loss of a water molecule | Ion resulting from the opening of the epoxide ring and subsequent dehydration. |

| [M+H - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide | Ion resulting from the cleavage of the epoxide ring. |

| [C₆H₄Cl]⁺ | Cleavage of the bond to the bicyclic ring | Chlorophenyl cation. |

| [C₁₂H₉D₄O]⁺ | Loss of Chlorine | The molecular ion radical cation having lost a chlorine atom. |

This table represents a theoretical fragmentation pattern based on the chemical structure and general fragmentation rules for similar compounds.

Quantitative Analysis of Isotopic Enrichment via Mass Isotopomer Distributions

The use of deuterated compounds as internal standards is a cornerstone of quantitative analysis by mass spectrometry. clearsynth.comoup.comresearchgate.net This approach allows for the correction of variations in sample preparation and instrument response. nih.govscispace.com Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique that can be used to determine the level of isotopic enrichment in a labeled compound. nih.govphysiology.org

MIDA involves the analysis of the relative abundances of all the isotopic variants (mass isotopomers) of a molecule. physiology.org For this compound, the mass spectrometer would measure the intensity of the ion corresponding to the molecule with four deuterium atoms (M+4), as well as any ions corresponding to molecules with fewer deuterium atoms (M+3, M+2, M+1) and the unlabeled compound (M+0).

The isotopic purity of the deuterated standard is crucial for accurate quantification. oup.com The distribution of these mass isotopomers can be compared to theoretical distributions to precisely calculate the percentage of the d4-labeled compound. This information is critical for ensuring the reliability of quantitative methods that use this compound as an internal standard. researchgate.net

The table below illustrates a hypothetical mass isotopomer distribution for a sample of this compound, which would be used to assess its isotopic enrichment.

| Mass Isotopomer | Relative Abundance (%) |

| M+0 (Unlabeled) | 0.5 |

| M+1 | 1.5 |

| M+2 | 3.0 |

| M+3 | 10.0 |

| M+4 (Fully Labeled) | 85.0 |

This table represents a hypothetical distribution to illustrate the principle of MIDA. Actual distributions would be determined experimentally.

The successful application of these advanced spectroscopic techniques is essential for the structural confirmation and accurate quantification of this compound, underpinning its use in demanding analytical applications. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations on 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4, these methods can elucidate bond lengths, bond angles, charge distribution, and molecular orbital energies, which collectively define its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

The energy landscape, a surface of potential energy as a function of molecular geometry, can also be mapped using DFT. This landscape reveals the various stable conformations (local minima) and the transition states that connect them. For this bicyclic system, key conformational features would include the chair and boat forms of the cyclohexane (B81311) ring and the rotational barrier of the chlorophenyl group. The presence of the bulky chlorophenyl group at a bridgehead carbon likely introduces significant steric strain, influencing the relative energies of these conformers. DFT calculations can quantify these energy differences, providing a picture of the molecule's conformational preferences. For instance, studies on similar bicyclo[4.1.0]heptane systems have used DFT to determine their thermochemical properties, highlighting the strain associated with the fused ring system. aip.org

A hypothetical comparison of the optimized geometries of the deuterated and non-deuterated analogs would likely show minimal differences in bond lengths and angles, as electronic structure is largely independent of isotopic substitution. However, the vibrational frequencies, and consequently the zero-point vibrational energies (ZPVE), will differ, a key factor in understanding deuterium (B1214612) isotope effects.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 1-(6-Chlorophenyl)-7-oxabicyclo-heptane

| Parameter | Value (Å or °) |

| C-C (oxirane) | 1.47 |

| C-O (oxirane) | 1.44 |

| C-Cl | 1.75 |

| C-C (phenyl) | 1.39 |

| Dihedral Angle (cyclohexane) | 55° (chair-like) |

Note: These are representative values for similar structures and would require specific calculations for this compound.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions and subtle electronic effects. High-accuracy calculations would be particularly valuable for refining the energy differences between conformers and for obtaining precise molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of special interest, as their energies and spatial distributions are key indicators of a molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on a force field, a set of classical mechanics equations that approximate the potential energy of the system.

For this compound, MD simulations would be instrumental in exploring its conformational flexibility in a condensed phase, such as in a solvent. rsc.org The simulations would track the transitions between different chair and boat conformations of the cyclohexane ring and the rotation of the phenyl group, providing insights into the timescales of these motions.

Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and dynamics. rsc.orgchemrxiv.org The interactions between the solute and solvent molecules, such as hydrogen bonding or van der Waals forces, can stabilize certain conformations over others. For instance, in a polar solvent, conformations with a larger dipole moment might be favored. Explicit solvent models in MD simulations, where individual solvent molecules are included, provide a detailed picture of the solvation shell around the molecule and how it influences its behavior. dntb.gov.uaresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures and properties.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. For this compound, this would involve calculating the chemical shifts for the protons and carbons in the bicyclic framework and the chlorophenyl ring. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. chemicalforums.comdocbrown.info The effect of the chloro and phenyl substituents on the chemical shifts of the neighboring protons and carbons can be rationalized through the computed electronic structure.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT is essential for interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and its frequency is determined by the masses of the atoms and the stiffness of the chemical bonds. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H (and C-D) stretching and bending modes, the C-O-C stretching of the epoxide ring, and the vibrations of the phenyl ring. Comparing the calculated frequencies for the deuterated and non-deuterated analogs would clearly illustrate the deuterium isotope effect on the vibrational spectrum, with the C-D modes appearing at lower frequencies than the corresponding C-H modes due to the heavier mass of deuterium. acs.orgnih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes

| Vibrational Mode | Frequency (cm⁻¹) (H-analog) | Frequency (cm⁻¹) (D4-analog) |

| Phenyl C-H Stretch | ~3050 | ~2250 (C-D Stretch) |

| Cyclohexane C-H Stretch | ~2950 | ~2950 |

| C-O-C Stretch (epoxide) | ~1250 | ~1250 |

| C-Cl Stretch | ~700 | ~700 |

Note: These are approximate values and would need to be calculated for the specific molecule.

Computational Analysis of Reactivity and Reaction Pathways

The epoxide ring in this compound is the most reactive site, susceptible to ring-opening reactions under both acidic and basic conditions. researchgate.net Computational methods can be used to explore the mechanisms of these reactions and to predict their regioselectivity and stereoselectivity.

By mapping the potential energy surface for a given reaction, we can identify the transition state structure and calculate the activation energy barrier. pusan.ac.kr For the ring-opening of this epoxide, computational studies could compare the barriers for nucleophilic attack at the two different carbons of the oxirane ring. The presence of the bulky and electron-withdrawing chlorophenyl group would likely have a significant influence on the regioselectivity of this reaction. DFT calculations have been used to study the reactivity of various epoxides, providing insights into how substituents affect the reaction barriers. sci-hub.senih.gov

Furthermore, computational analysis can shed light on more complex reaction pathways, such as rearrangements that might occur under certain conditions. For instance, studies on the oxygenation of related bicyclo[4.1.0]heptane systems have used DFT to rationalize the formation of rearranged products through cationic intermediates. semanticscholar.orgnih.gov

Deuterium Isotope Effects in Theoretical Models

The primary reason for synthesizing deuterated compounds is often to study kinetic isotope effects (KIEs), which provide profound insights into reaction mechanisms. nih.gov A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the reaction.

In the case of this compound, the deuterium atoms are on the phenyl ring. If a reaction involves the breaking of a C-D bond on the phenyl ring, a primary KIE would be expected. More likely, however, are secondary isotope effects. For example, in a reaction where the epoxide ring opens, the hybridization and steric environment of the entire molecule change in the transition state. This change can lead to a small but measurable secondary KIE.

Theoretical models are essential for understanding the origins of these isotope effects. nih.govresearchgate.net The KIE can be calculated from the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energies between the isotopic forms is a major contributor to the KIE. Quantum mechanical tunneling can also play a significant role, especially in reactions involving the transfer of hydrogen or its isotopes, and theoretical models can be used to estimate its contribution. nih.govcsic.es Studies on other systems have shown that deuterium substitution can influence reaction rates and equilibria, and computational methods are key to dissecting these subtle but important effects. cchmc.org

Chemical Reactivity, Transformation, and Mechanistic Studies of 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps

No experimental or theoretical studies detailing the kinetic isotope effect (KIE) for chemical reactions involving 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 were found in the public domain.

Primary and Secondary Isotope Effects in Reaction Pathways

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when no bonds to the isotope are broken or formed in the rate-determining step. wikipedia.org

For This compound , the deuterium (B1214612) atoms are located on the aromatic chlorophenyl ring. A primary KIE would only be expected in reactions that involve the cleavage of a C-D bond on this ring in the rate-limiting step. Secondary KIEs could potentially be observed in reactions where the hybridization or vibrational environment of the deuterated carbon atoms changes during the rate-limiting step, but such effects are typically small. Without specific reaction studies on this molecule, any discussion of KIEs remains purely theoretical.

Experimental Design and Data Interpretation for KIE Measurements

The experimental determination of a KIE typically involves independently measuring the rate constants for the deuterated (k_D) and non-deuterated (k_H) reactants under identical conditions. The KIE is then calculated as the ratio k_H/k_D. This can be achieved through competition experiments where a mixture of the isotopic analogues reacts with a limiting reagent, followed by analysis of the product isotopic ratios using techniques like mass spectrometry or NMR spectroscopy. No such experimental data has been published for the title compound.

Exploration of Ring-Opening and Ring-Expansion Reactions of the Oxabicyclo-heptane System

While no specific studies on This compound exist, the reactivity of the 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) ring system is well-documented. nist.gov This system, being an epoxide, is susceptible to ring-opening reactions with a variety of nucleophiles. libretexts.org

The regioselectivity of the ring-opening is dictated by the reaction conditions:

Acid-catalyzed conditions: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophile then preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. libretexts.orglibretexts.org

Base-catalyzed conditions: Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophilic attack occurs at the sterically less hindered carbon atom. libretexts.orglibretexts.org

The stereochemistry of these reactions typically proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack, resulting in a trans relationship between the nucleophile and the hydroxyl group in the product.

Ring-expansion reactions of the 7-oxabicyclo-heptane system are less common but can be achieved under specific conditions, for example, through rearrangements catalyzed by Lewis acids. No literature was found describing such reactions for the title compound.

Reactivity of the Chlorophenyl Substituent in Functionalization Reactions

The chlorophenyl group is generally robust. Functionalization reactions would typically involve transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the chlorine atom or C-H activation/functionalization of the aromatic ring. The deuteration on the ring (C-D bonds) would be slightly more stable to cleavage than C-H bonds, potentially influencing the regioselectivity of C-H activation reactions, though no specific studies on this substrate confirm this. Methods for the dehalogenative deuteration of aryl chlorides are known but have not been applied to this specific molecule in published literature. nih.govrsc.orgnih.gov

Photochemical and Thermal Degradation Pathways (from a chemical stability perspective)

There are no specific studies on the photochemical or thermal degradation of This compound . In general, epoxides can undergo thermal degradation, which may involve chain scission and rearrangements. osti.govresearchgate.netresearchgate.net The presence of the aromatic ring suggests that pathways involving the formation of phenolic structures could be a plausible degradation route at high temperatures. The stability of the deuterated C-D bonds is higher than C-H bonds, which might impart slightly enhanced thermal stability, but this has not been experimentally verified for this compound.

Photochemical degradation could be initiated by the absorption of UV light by the chlorophenyl chromophore, potentially leading to radical-based reactions or dehalogenation.

Investigation of Stereochemical Inversion and Retention Mechanisms

As discussed in section 5.2, nucleophilic ring-opening of the epoxide ring is expected to proceed via an S_N2 mechanism, which results in an inversion of stereochemistry at the site of attack. Reactions that proceed through a carbocation-like intermediate (S_N1-like mechanism), for instance under strongly acidic conditions at a tertiary carbon, could lead to a mixture of stereoisomers (both inversion and retention). Given the lack of a tertiary carbon on the epoxide ring of the title compound, S_N2-type inversion is the most probable outcome for ring-opening reactions. No specific mechanistic studies have been performed on this compound to confirm these general principles.

The compound This compound is a specialized, deuterated chemical used as a reference material. There is no evidence of published research into its specific chemical reactivity. Therefore, it is not possible to provide detailed research findings or data tables for the outlined topics. The information presented is based on the general principles of reactivity for the functional groups present in the molecule.

Advanced Analytical Methodologies for Research Applications Involving 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental in assessing the purity of 1-(6-chlorophenyl)-7-oxabicyclo-heptane-d4 and in resolving its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes, while chiral chromatography is essential for separating enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For compounds structurally related to this compound, such as ketamine and its metabolites, reversed-phase HPLC is a common approach.

A typical HPLC method for purity assessment would involve a C18 column, such as a Purospher RP-18, which is known for its high efficiency and improved peak symmetry for basic compounds. nih.govscispace.comsemanticscholar.orgresearchgate.net The mobile phase often consists of a mixture of an organic modifier, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to a neutral or slightly alkaline value (e.g., pH 7.2) to ensure the good chromatographic behavior of the amine-containing analytes. nih.govscispace.comsemanticscholar.orgresearchgate.net The ratio of acetonitrile to buffer is optimized to achieve adequate retention and separation from any impurities. scispace.com Isocratic elution, where the mobile phase composition remains constant throughout the run, can provide simple and reproducible analyses. nih.govscispace.comsemanticscholar.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

| Column | Purospher RP-18 endcapped | nih.govscispace.com |

| Mobile Phase | Acetonitrile:0.03 mol/L phosphate buffer (23:77 by vol), pH 7.2 | nih.govscispace.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | UV at 269 nm | tandfonline.com |

| Temperature | 25°C | tandfonline.com |

Chiral Chromatography for Enantiomeric Purity

The parent compound of this compound is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). As these enantiomers can have different pharmacological effects, their separation and individual quantification are often necessary. Chiral chromatography is the definitive method for this purpose.

Polysaccharide-based chiral stationary phases (CSPs) are widely used for the enantioseparation of ketamine and its derivatives. mdpi.com Columns such as Lux® i-cellulose-5 and Lux® i-Amylose-1 have demonstrated successful separation under normal phase conditions. mdpi.com Another effective CSP is microcrystalline cellulose (B213188) triacetate, which can resolve ketamine enantiomers using a simple isocratic mobile phase like pure ethanol. tandfonline.comtandfonline.com The elution order of the enantiomers can be determined by analyzing the individual enantiomers under the same chromatographic conditions. tandfonline.commdpi.com The separation is influenced by temperature, with an increase in temperature potentially improving elution profiles, although it may decrease the equilibrium constants of the interaction between the enantiomers and the chiral stationary phase. tandfonline.com

Table 2: Chiral Stationary Phases for Separation of Related Enantiomers

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

| Microcrystalline Cellulose Triacetate (CA-1) | Ethanol | Enantiomeric resolution of ketamine | tandfonline.comtandfonline.com |

| Lux® i-cellulose-5 | Normal Phase Solvents | Enantioseparation of ketamine and derivatives | mdpi.com |

| Lux® i-Amylose-1 | Normal Phase Solvents | Separation of ketamine derivatives | mdpi.com |

| CHIRALPAK AY-RH / AS-RH | Acetonitrile/Aqueous Buffer | Simultaneous chiral separation of ketamine and metabolites | nih.gov |

Coupled Techniques for Enhanced Detection and Quantification in Research Samples

For trace-level analysis and definitive identification, chromatographic systems are often coupled with mass spectrometry (MS), a technique that provides molecular weight and structural information about the analytes.

GC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification in Chemical Biology Research

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for the sensitive and specific detection and quantification of drugs and their metabolites in complex biological matrices such as plasma and urine. nih.govojp.govnih.govmums.ac.irmums.ac.ir this compound is specifically designed as an internal standard for such assays, where it is added to samples at a known concentration to correct for analyte loss during sample preparation and for variations in instrument response. jfda-online.comunibo.it

In a typical LC-MS/MS workflow, after extraction from the biological matrix (e.g., via protein precipitation or liquid-liquid extraction), the analyte and the deuterated internal standard are separated on an HPLC column and then detected by a tandem mass spectrometer. nih.govunibo.it Positive electrospray ionization (ESI) is a common ionization technique for these compounds. nih.gov The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion for the analyte and internal standard is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of selectivity and sensitivity. For instance, linear quantification ranges of 1-1,000 ng/mL in plasma have been established for ketamine and norketamine using LC-MS/MS. nih.gov

A critical consideration in the MS analysis of ketamine metabolites is the potential for interference between structurally similar compounds like norketamine and dehydronorketamine. unibo.it These molecules have a small mass difference that can be obscured by the isotopic abundance of the chlorine atom. Therefore, careful selection of analyte-specific MS/MS transitions is crucial to prevent inaccurate quantification. unibo.it

GC-MS methods, often employing positive ion chemical ionization (PCI), also provide excellent specificity and sensitivity. ojp.govnih.gov Similar to LC-MS/MS, GC-MS is used for both qualitative identification and quantitative analysis, with deuterated standards being essential for the latter. nih.govnih.gov

Table 3: Example of Mass Transitions for LC-MS/MS Analysis of Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ketamine | 238.1 | 207.1 | nih.gov (adapted) |

| Norketamine | 224.1 | 207.1 | nih.gov (adapted) |

| Ketamine-d4 (Internal Standard) | 242.1 | 211.1 | jfda-online.comunibo.it (adapted) |

Development of Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC analysis. For compounds like this compound and its non-deuterated analogs, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity.

Various derivatization strategies have been explored for the GC-MS analysis of ketamine and its metabolites. researchgate.netnih.gov These primarily involve acylation or silylation of the amine group. Common acylating agents include trifluoroacetyl, heptafluorobutyryl, and pentafluorobenzoyl anhydrides. nih.gov A comparative study found that derivatization with pentafluorobenzoyl resulted in the best performance characteristics in terms of reaction yields, ionization efficiency, and chromatographic properties. nih.gov Another novel approach involves derivatizing ketamine with sodium nitrite (B80452) under acidic conditions to form a volatile N-nitrosamine, offering a rapid and cost-effective method. nih.gov The choice of derivatization agent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from other compounds in the sample.

Applications of 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4 in Contemporary Chemical and Biological Research

Utilization as a Mechanistic Probe in Enzymatic and Non-Enzymatic Reactions

The incorporation of deuterium (B1214612) into organic molecules serves as a powerful technique for elucidating reaction mechanisms, a principle that extends to the applications of 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4. nih.govresearchgate.net The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes, is a fundamental concept leveraged in such studies. The C-D bond is stronger than the C-H bond, and its cleavage typically requires more energy, leading to a slower reaction rate. By strategically placing deuterium atoms, researchers can infer whether a particular C-H bond is broken in the rate-determining step of a reaction.

While direct studies detailing the use of this compound as a mechanistic probe are not extensively published, its structural relationship to other oxabicyclic systems and its role as a precursor to deuterated metabolites suggest its potential in this area. For instance, in the study of enzymatic pathways, such as those mediated by cytochrome P450 enzymes in drug metabolism, deuterated substrates can help identify which positions on a molecule are susceptible to oxidation. nih.gov If the metabolism of a drug is slowed by the presence of deuterium at a specific site, it provides strong evidence that this site is a primary point of metabolic attack.

Furthermore, studies on related oxabicyclo[2.1.0]pent-2-enes have successfully employed deuterium labeling to unravel complex rearrangement mechanisms. rsc.org Similarly, mechanistic investigations of reactions involving other 7-oxabicyclo[4.1.0]heptane derivatives have been undertaken to understand reaction pathways, such as in copper-catalyzed electrophilic amination reactions. core.ac.uk These examples highlight the established utility of deuteration and bicyclic ether scaffolds in mechanistic organic chemistry, providing a framework for the potential application of this compound in similar investigations.

Role as an Internal Standard in Advanced Metabolomics and Pharmacokinetics Research

One of the most significant applications of this compound is in its role as a precursor to labeled internal standards for use in metabolomics and pharmacokinetics research, particularly in the analysis of the anesthetic drug ketamine and its metabolites. biosave.comcoompo.com In quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte.

An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector. A stable isotope-labeled version of the analyte is considered the gold standard for this purpose. Since deuterated analogs like those derived from this compound have nearly identical extraction efficiencies and chromatographic retention times to their non-deuterated counterparts, they can effectively compensate for variations in sample preparation and instrument response. nih.govresearchgate.netnih.gov

The use of deuterated standards is crucial in pharmacokinetic studies where the concentrations of a drug and its metabolites in biological fluids like plasma and urine are monitored over time. nih.gov For example, in the analysis of ketamine, its major metabolite norketamine, and other metabolites like dehydronorketamine, deuterated versions of these compounds are used as internal standards to construct accurate calibration curves and ensure reliable quantification. researchgate.netnih.gov This allows for the precise determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Table 1: Analytical Methodologies Employing Deuterated Standards for Ketamine and Metabolite Analysis

| Analytical Technique | Analyte(s) | Internal Standard(s) | Matrix | Key Findings | Reference(s) |

| LC-MS/MS | Ketamine, Norketamine, Dehydronorketamine, Hydroxynorketamine | Deuterated analogs | Human Plasma | Developed a rapid and robust method for simultaneous quantification, suitable for clinical studies. | nih.gov |

| LC-MS | Ketamine, Norketamine, Dehydronorketamine | Deuterated analytes | Urine | APCI mode showed better ionization efficiency than ESI for trace ketamine analysis. | researchgate.net |

| GC-IDMS | Ketamine, Norketamine | Deuterated Ketamine and Norketamine | Urine | A reliable confirmatory protocol for forensic urine drug testing. | nih.govcapes.gov.br |

| LC-MS/MS | Ketamine and its metabolites | Biologically synthesized deuterated metabolites | Urine | Demonstrated the utility of in vitro synthesized deuterated metabolites as internal standards for identifying novel in vivo metabolites. | nih.gov |

Precursor for the Synthesis of Novel Research Reagents and Ligands

This compound serves as a key starting material for the synthesis of isotopically labeled research reagents. biosave.comcoompo.com Its primary documented use is in the preparation of deuterated metabolites of ketamine. biosave.comcoompo.comnih.gov The synthesis of dehydronorketamine-d4, a significant metabolite of ketamine, has been achieved starting from commercially available deuterium-labeled bromochlorobenzene, a synthetic route that would logically involve a precursor with the core structure of this compound. nih.gov

These labeled metabolites are indispensable research tools. They are not only used as internal standards for quantification but also as tracers to study metabolic pathways and to identify previously unknown metabolites. nih.gov The presence of the deuterium label allows researchers to distinguish the administered compound and its metabolic products from endogenous molecules in complex biological matrices.

The synthesis of such labeled compounds is a critical aspect of drug discovery and development. It enables detailed investigation into a drug's metabolic fate, which can have significant implications for its efficacy and safety profile. nih.gov While the primary reported application is for ketamine metabolites, the reactive oxirane ring and the functionalized aromatic ring of this compound present opportunities for its use as a precursor in the synthesis of a broader range of deuterated ligands and research chemicals for various biological targets.

Contribution to Understanding Structure-Reactivity Relationships in Oxabicyclic Systems

The 7-oxabicyclo-heptane framework is a common motif in organic chemistry and medicinal chemistry. The reactivity of this system is significantly influenced by its stereochemistry and the nature of its substituents. While specific structure-reactivity studies on this compound are not widely documented, general principles governing oxabicyclic systems can be applied.

The oxirane (epoxide) ring in the 7-oxabicyclo[4.1.0]heptane system is strained and therefore susceptible to ring-opening reactions by various nucleophiles. The regioselectivity and stereoselectivity of this ring-opening are influenced by the substituents on the cyclohexane (B81311) ring. The presence of the 6-chlorophenyl group, an electron-withdrawing substituent, can influence the electronic properties of the bicyclic system and its reactivity. For instance, it can affect the rate and regiochemistry of the epoxide ring opening.

Studies on related bicyclic epoxides have shown that they are valuable intermediates in the synthesis of complex molecules due to the stereocontrolled introduction of functional groups. The rigid bicyclic framework allows for predictable chemical transformations. The investigation of compounds like this compound, even if primarily for other purposes, contributes to the broader understanding of how aromatic substituents modulate the reactivity of the oxabicyclo-heptane scaffold. This knowledge is valuable for the design of new synthetic routes and novel bioactive molecules.

Potential as a Deuterated Analog in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of an isotopically labeled form of the analyte as an internal standard. nih.govcapes.gov.br As a stable isotope-labeled compound, this compound and its derivatives are ideally suited for this application. researchgate.net

The principle of IDMS involves adding a known amount of the isotopically labeled standard to a sample containing an unknown amount of the unlabeled analyte. The two forms are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision.

The use of deuterated standards derived from this compound in the LC-MS/MS analysis of ketamine and its metabolites is a direct application of the IDMS principle. nih.gov This approach is considered a reference method for quantification in many fields, including clinical chemistry, forensic toxicology, and metabolomics, due to its ability to minimize errors arising from matrix effects and analyte loss during sample processing. nih.govnih.gov The availability of high-purity deuterated standards like those synthesized from this compound is therefore critical for the development and validation of high-quality IDMS methods.

Future Directions and Emerging Research Avenues for 1 6 Chlorophenyl 7 Oxabicyclo Heptane D4

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing is a paramount goal in modern chemistry. For a molecule like 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. The core of this molecule is the 7-oxabicyclo[4.1.0]heptane skeleton, which is formed via the epoxidation of a corresponding cyclohexene (B86901) derivative. Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant acid waste. lsbu.ac.uk

Future green synthetic strategies would pivot towards catalytic systems using cleaner oxidants. Hydrogen peroxide (H₂O₂) and molecular oxygen are ideal green oxidants as their only byproduct is water. mdpi.comorganic-chemistry.org Research into catalysts that can efficiently activate these oxidants for the epoxidation of the chlorophenyl-cyclohexene precursor is a promising direction. Examples from related systems include manganese sulfate/bicarbonate catalysis and the use of organocatalysts like 2,2,2-trifluoroacetophenone. organic-chemistry.org

Another key aspect of green synthesis is the use of recyclable catalysts. Polymer-supported catalysts, such as molybdenum(VI) complexes on a polystyrene resin, offer a path to heterogeneous catalysis, allowing for easy separation and reuse, thereby minimizing waste and operational costs. lsbu.ac.uk The development of such systems tailored for the specific substrate would be a significant advancement. Furthermore, techniques like phase-transfer catalysis could enable reactions under milder and more sustainable conditions.

Finally, the reductive opening of the epoxide ring, a common subsequent transformation, can also be made greener. For instance, the use of Cp₂TiCl as a catalyst with water as the hydrogen atom source provides an environmentally friendly method to produce alcohols from epoxides. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Epoxidation

| Feature | Traditional Method (e.g., m-CPBA) | Emerging Green Method |

| Oxidant | Peroxyacids (m-CPBA) | Hydrogen Peroxide (H₂O₂) |

| Byproducts | Stoichiometric acid waste (e.g., m-CBA) | Water |

| Catalyst | Often stoichiometric | Catalytic (e.g., Mn salts, supported Mo) |

| Sustainability | Low atom economy, significant waste | High atom economy, minimal waste |

Exploration of New Reactivity Manifolds and Catalytic Transformations

The reactivity of the this compound is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comlibretexts.org While simple hydrolysis yields diols, future research will delve into more complex and value-adding catalytic transformations.

A significant area of exploration is the enantioselective C-C bond formation. The aryl-substituted nature of the epoxide makes it a candidate for reactions that generate complex molecular architectures. For example, enantioselective cross-electrophile coupling with aryl halides, catalyzed by nickel and a chiral titanocene, can form trans-β-arylcycloalkanols, creating two new adjacent stereocenters. nih.gov Similarly, the reaction with Grignard reagents can be directed to open the epoxide ring at the more substituted benzylic position, creating a quaternary stereocenter, a valuable motif in medicinal chemistry. nih.gov

Another emerging frontier is the utilization of carbon dioxide (CO₂) as a C1 building block. The catalytic coupling of epoxides with CO₂ to form cyclic carbonates is a prime example of carbon capture and utilization (CCU). rsc.org This reaction, often catalyzed by metal complexes or functionalized polymers, converts a greenhouse gas into valuable chemical products. rsc.orgrsc.org Applying this transformation to this compound could yield novel functionalized carbonates.

Furthermore, the bicyclic core itself can be a platform for novel catalysis. Related systems, such as 7-oxabicyclo[4.1.0]heptan-2-one derivatives, have been shown to be versatile precursors in gold(I)-catalyzed transformations, highlighting the potential for discovering new catalytic cycles involving the oxabicyclo[4.1.0]heptane framework. evitachem.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research

Finally, predictive modeling can be used to estimate the physicochemical and biological properties of this compound and its derivatives without synthesizing them. By training models on existing data, AI can predict parameters like solubility, toxicity, or potential bioactivity, allowing researchers to prioritize which novel derivatives to pursue in the lab. chemcopilot.com

Table 2: Applications of AI/ML in the Chemical Research of this compound

| AI/ML Application | Potential Impact | Key Technologies |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. grace.comcas.org | Transformer models, Graph Neural Networks (GNNs). chemcopilot.com |

| Reaction Optimization | Rapid identification of optimal reaction conditions (yield, selectivity). pharmafeatures.com | Bayesian optimization, automated robotic platforms. pharmafeatures.comeuropeanscientist.com |

| Property Prediction | In silico screening of potential derivatives for desired properties. chemcopilot.com | Deep learning, Quantitative Structure-Activity Relationship (QSAR) models. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully optimize the synthesis and transformations of this compound, a deep understanding of reaction kinetics, mechanisms, and intermediates is essential. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are critical for gaining this insight. numberanalytics.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful. youtube.com By inserting a probe directly into the reaction mixture, these methods can track the concentration of reactants, products, and transient intermediates as the reaction progresses. youtube.com This provides a wealth of information on reaction initiation, endpoints, and kinetics. youtube.comyoutube.com For instance, one could monitor the disappearance of the C=C bond of the cyclohexene precursor and the appearance of the C-O-C stretch of the epoxide ring in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally used for final product characterization, has also been adapted for real-time analysis. Time-resolved kinetic NMR experiments, which can combine rapid mixing and continuous flow setups, can provide snapshots of a reacting system with millisecond time resolution. nih.gov This would be invaluable for studying the mechanism of epoxide ring-opening, distinguishing between different pathways, and identifying short-lived intermediates. colostate.edu

The application of these advanced spectroscopic tools would move the study of this compound from classical, endpoint-focused analysis to a dynamic, mechanism-based understanding, enabling a higher level of process control and optimization. acs.orgyoutube.com

Cross-Disciplinary Research at the Interface of Chemistry and Materials Science

The unique structure of this compound, featuring a reactive epoxide and a functional chlorophenyl group, makes it an interesting candidate for applications in materials science. This opens up cross-disciplinary research avenues beyond its role in metabolic studies.